molecular formula C14H24O2 B13411042 Dodeca-1,11-dien-3-yl Acetate

Dodeca-1,11-dien-3-yl Acetate

Cat. No.: B13411042
M. Wt: 224.34 g/mol
InChI Key: ACPIGSZPIIDMAE-UHFFFAOYSA-N
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Description

Dodeca-1,11-dien-3-yl Acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester that features a dodecadiene backbone with double bonds at the 1st and 11th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-1,11-dien-3-yl Acetate can be synthesized through several methods. One common approach involves the coupling reaction between Grignard reagents and acetates catalyzed by Li2CuCl4 . Another method utilizes the Suzuki-Miyaura cross-coupling reaction, which employs palladium complexes as catalysts . These methods are chosen based on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using cost-effective and efficient catalytic systems. The use of iron-catalyzed cross-coupling reactions has been explored to develop sustainable synthetic procedures . These methods aim to minimize environmental impact while maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

Dodeca-1,11-dien-3-yl Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding alcohols or ketones.

    Reduction: Reduction reactions can yield saturated hydrocarbons.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecadien-1-ol, while reduction could produce dodecane.

Scientific Research Applications

Dodeca-1,11-dien-3-yl Acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dodeca-1,11-dien-3-yl Acetate involves its interaction with specific molecular targets. In the context of insect pheromones, the compound binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The pathways involved in these processes are still under investigation, but they are believed to involve signal transduction mechanisms that regulate insect behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodeca-1,11-dien-3-yl Acetate is unique due to its specific double bond positions and its applications in pheromone research. Its ability to disrupt insect mating processes makes it a valuable tool in pest control strategies.

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

dodeca-1,11-dien-3-yl acetate

InChI

InChI=1S/C14H24O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3

InChI Key

ACPIGSZPIIDMAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCCCCC=C)C=C

Origin of Product

United States

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